molecular formula C21H26N2O2 B2684613 N-(2-Adamantyl)-N-methyl-4-(prop-2-enoylamino)benzamide CAS No. 2201994-67-2

N-(2-Adamantyl)-N-methyl-4-(prop-2-enoylamino)benzamide

Cat. No. B2684613
CAS RN: 2201994-67-2
M. Wt: 338.451
InChI Key: XDVFVCYRASDDFA-UHFFFAOYSA-N
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Description

N-(2-Adamantyl)-N-methyl-4-(prop-2-enoylamino)benzamide, commonly known as ADBAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADBAC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.49 g/mol.

Scientific Research Applications

ADBAC has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. ADBAC has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of ADBAC is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. ADBAC has been found to bind to the lipid bilayer of the cell membrane, causing it to become destabilized and leading to cell death. ADBAC has also been found to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties.
Biochemical and Physiological Effects
ADBAC has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. ADBAC has also been found to have anti-inflammatory properties, which may contribute to its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of ADBAC is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, making it a promising candidate for the development of new drugs and therapies. However, ADBAC also has some limitations for lab experiments. It can be toxic to certain cell types, and its mechanism of action is not fully understood, which may make it difficult to develop new drugs based on its structure.

Future Directions

There are several future directions for research on ADBAC. One area of research is the development of new drugs and therapies based on its structure. ADBAC has been found to have broad-spectrum antimicrobial activity, making it a promising candidate for the development of new drugs to treat bacterial, fungal, and viral infections. Another area of research is the investigation of its potential use in the treatment of cancer. ADBAC has been found to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer therapy. Finally, research is needed to better understand the mechanism of action of ADBAC, which may lead to the development of new drugs and therapies based on its structure.

Synthesis Methods

ADBAC can be synthesized by reacting 2-adamantanone with methylamine and propenamide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain ADBAC in its pure form.

properties

IUPAC Name

N-(2-adamantyl)-N-methyl-4-(prop-2-enoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-19(24)22-18-6-4-15(5-7-18)21(25)23(2)20-16-9-13-8-14(11-16)12-17(20)10-13/h3-7,13-14,16-17,20H,1,8-12H2,2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVFVCYRASDDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=C(C=C4)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Adamantyl)-N-methyl-4-(prop-2-enoylamino)benzamide

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